molecular formula C23H19N3O5S B1229644 4-N-Aetuf CAS No. 77228-87-6

4-N-Aetuf

Cat. No.: B1229644
CAS No.: 77228-87-6
M. Wt: 449.5 g/mol
InChI Key: LQGHNQNNJDUZOG-UHFFFAOYSA-N
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Description

4-N-Aetuf, systematically named Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate, is a fluorinated aromatic compound synthesized via a multi-step condensation reaction. It features a butanoate ester backbone substituted with a 2-fluorophenyl group, a 4-methoxyphenylamino moiety, and a methylene group at the C2 position. The compound is synthesized by refluxing 4-fluorobenzaldehyde, 4-(4-methoxyphenyl)aniline, and p-toluenesulfonic acid in ethanol for 24 hours, followed by alkaline workup and chromatographic purification, yielding an 85% isolated product as a pale yellow oil .

Key analytical data includes:

  • IR spectroscopy: N–H (3350 cm⁻¹), C=O (1720 cm⁻¹), C=C (1630 cm⁻¹), and C–O (1250 cm⁻¹) stretches.
  • NMR: Distinct ¹H signals for methoxy (δ 3.75 ppm), methylene (δ 5.25 ppm), and aromatic protons (δ 6.8–7.4 ppm).
  • HRMS: Experimental m/z 344.1658 (calculated 344.1657 for C₂₀H₂₁FNO₃⁺) .

Properties

CAS No.

77228-87-6

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

1-(2-aminoethyl)-3-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)thiourea

InChI

InChI=1S/C23H19N3O5S/c24-7-8-25-22(32)26-12-1-4-15-18(9-12)23(31-21(15)29)16-5-2-13(27)10-19(16)30-20-11-14(28)3-6-17(20)23/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32)

InChI Key

LQGHNQNNJDUZOG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC(=S)NCCN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Synonyms

4-(N-2-aminoethylthioureal)fluorescein
4-N-AETUF

Origin of Product

United States

Comparison with Similar Compounds

Research Findings

  • Synthetic Efficiency : 4-N-Aetuf’s high yield (85%) outperforms many fluorinated analogs, which often require harsher conditions (e.g., metal catalysts) or yield <60% .
  • Biological Relevance: Fluorinated aromatic compounds like 4-N-Aetuf are explored for antimicrobial activity, with the 2-fluorophenyl moiety showing enhanced membrane permeability compared to non-fluorinated analogs .
  • Limitations : The tetrahydropyrimidine derivative’s synthetic pathway remains underreported, hindering direct comparison of scalability or industrial applicability .

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